1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]METHANIMINE
Description
This compound is a methanimine (Schiff base) derivative featuring a piperazine ring substituted with a 4-chlorophenyl group and an aromatic benzyloxy-methoxyphenyl moiety. The structure combines a lipophilic 4-chlorophenyl group, which is common in CNS-targeting agents, with a polar methoxy-benzyloxy phenyl ring.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methoxy-3-phenylmethoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O2/c1-30-24-12-7-21(17-25(24)31-19-20-5-3-2-4-6-20)18-27-29-15-13-28(14-16-29)23-10-8-22(26)9-11-23/h2-12,17-18H,13-16,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIGEADLQIYKRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]METHANIMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction conditions often involve the use of palladium catalysts and boron reagents, such as disiamylborane or 9-Borabicyclo[3,3,1]-nonane (9-BBN), which are prepared in situ from BH3 .
Chemical Reactions Analysis
1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]METHANIMINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups, along with the piperazine ring, contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, including inhibition or activation of enzymatic functions or receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs from the evidence, focusing on molecular features and inferred pharmacological properties:
Key Observations from Structural Comparisons :
Piperazine Substitution: The 4-chlorophenyl group on the piperazine (target compound) is a hallmark of dopamine D2/3 receptor ligands (e.g., aripiprazole analogs) . In contrast, naphthylmethyl () or pyridinyl () substituents may alter receptor selectivity or solubility.
Aromatic Substituent Effects: The benzyloxy-methoxyphenyl group in the target compound and increases lipophilicity compared to phenoxyphenyl () or simpler methoxyphenyl () systems. This could enhance blood-brain barrier penetration but may also increase metabolic degradation. Pyrrolopyridine scaffolds () are associated with kinase inhibition, suggesting divergent pharmacological targets compared to the target compound.
Schiff Base Stability :
- Methanimine linkages (target compound, –4) are prone to hydrolysis in vivo, which may limit oral bioavailability. This contrasts with stable amide or ether bonds in other analogs (e.g., –9).
Inferred Pharmacological Potential
While direct activity data for the target compound is absent, structural analogs suggest possible applications:
- Dopamine Receptor Modulation: The 4-chlorophenyl-piperazine moiety is a known pharmacophore for D2/3 antagonism/partial agonism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
